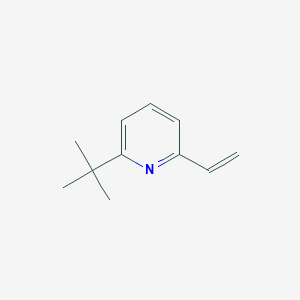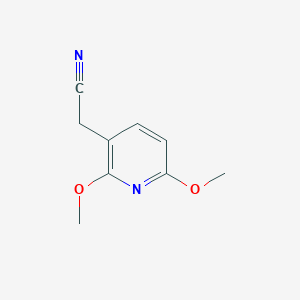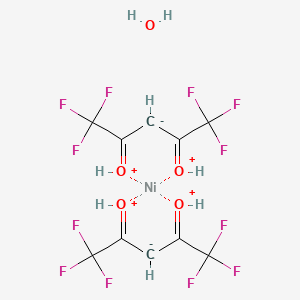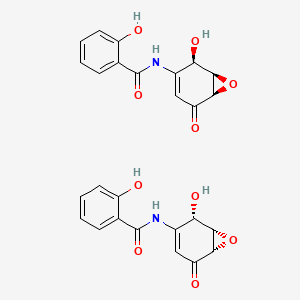
Ethyl(7-amino-9h-fluoren-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carbamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-amino-9H-fluorene, which is reacted with ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product, ethyl N-(7-amino-9H-fluoren-2-yl)carbamate, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate.
Reduction: Ethyl N-(7-amino-9H-fluoren-2-yl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate can be compared with other fluorene derivatives:
2,7-Dichloro-9H-fluorene: Known for its use in the synthesis of antimalarial drugs.
9H-Fluoren-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Studied for its potential as a bioactive agent.
Fluoren-2-ylcarbamate derivatives: Explored for their antimicrobial and anticancer properties.
The uniqueness of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6597-87-1 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl N-(7-amino-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)18-13-4-6-15-11(9-13)7-10-8-12(17)3-5-14(10)15/h3-6,8-9H,2,7,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
DDWYXEKLUZAUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)




![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)



![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
